![molecular formula C29H31Cl2F3N4O3 B609181 ML 786 dihydrochloride CAS No. 1237536-18-3](/img/structure/B609181.png)
ML 786 dihydrochloride
Overview
Description
ML 786 dihydrochloride is a potent Raf kinase inhibitor . It is also known as BGB659 . The chemical name is 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamide dihydrochloride . It has been used in research for its potential role in inhibiting tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .
Molecular Structure Analysis
The molecular weight of ML 786 dihydrochloride is 611.48 . Its molecular formula is C29H29F3N4O3.2HCl .
Chemical Reactions Analysis
ML 786 dihydrochloride is a potent Raf kinase inhibitor with IC50 values of 2.1, 2.5, and 4.2 nM for B-Raf V600E, C-Raf, and wild-type B-Raf respectively . It also inhibits Abl-1, DDR2, EPHA2, and RET tyrosine kinase activity .
Physical And Chemical Properties Analysis
ML 786 dihydrochloride is a white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .
Scientific Research Applications
Selective Sensing and Monitoring of Environmental Agents
ML 786 dihydrochloride's applications in scientific research are diverse. One significant application is in environmental sensing. Barare et al. (2016) demonstrated the use of IR 786 perchlorate, a compound structurally related to ML 786 dihydrochloride, as a selective optical sensor for cyanide anions in both organic solutions and solid surfaces. This research highlights its potential in environmental monitoring, particularly for detecting and measuring cyanide levels (Barare et al., 2016).
Photothermal Cancer Therapy and Imaging
Another significant application of ML 786 dihydrochloride is in the field of medical imaging and therapy. Lim et al. (2022) developed a tumor-targeted near-infrared fluorophore based on IR-786, a compound related to ML 786 dihydrochloride, improving its tumor targetability and water solubility. This advancement enables enhanced photothermal cancer therapy, a treatment that uses heat generated by light to kill cancer cells, and more effective tumor imaging (Lim et al., 2022).
Anticancer Research
In anticancer research, compounds structurally related to ML 786 dihydrochloride have been investigated for their therapeutic potential. For instance, Roomi et al. (2006) studied the antimetastatic effects of a specific nutrient mixture on the human renal adenocarcinoma cell line 786-0, highlighting the potential role of compounds like ML 786 dihydrochloride in cancer treatment (Roomi et al., 2006).
Chemical Reactivity and Stability Studies
Research by Hansen et al. (1985) and Myers et al. (2005) on compounds similar to ML 786 dihydrochloride, such as Triethylenetetramine dihydrochloride and coumarin, respectively, involves understanding their chemical reactivity and stability. These studies are crucial in assessing the potential uses and limitations of ML 786 dihydrochloride in various applications, including medical and environmental fields (Hansen et al., 1985); (Myers et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ML 786 dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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